

Application Notes and Protocols for Studying SOS1-Ligand Binding Kinetics

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Compound of Interest

Compound Name: *SOS1 Ligand intermediate-1*

Cat. No.: *B15613269*

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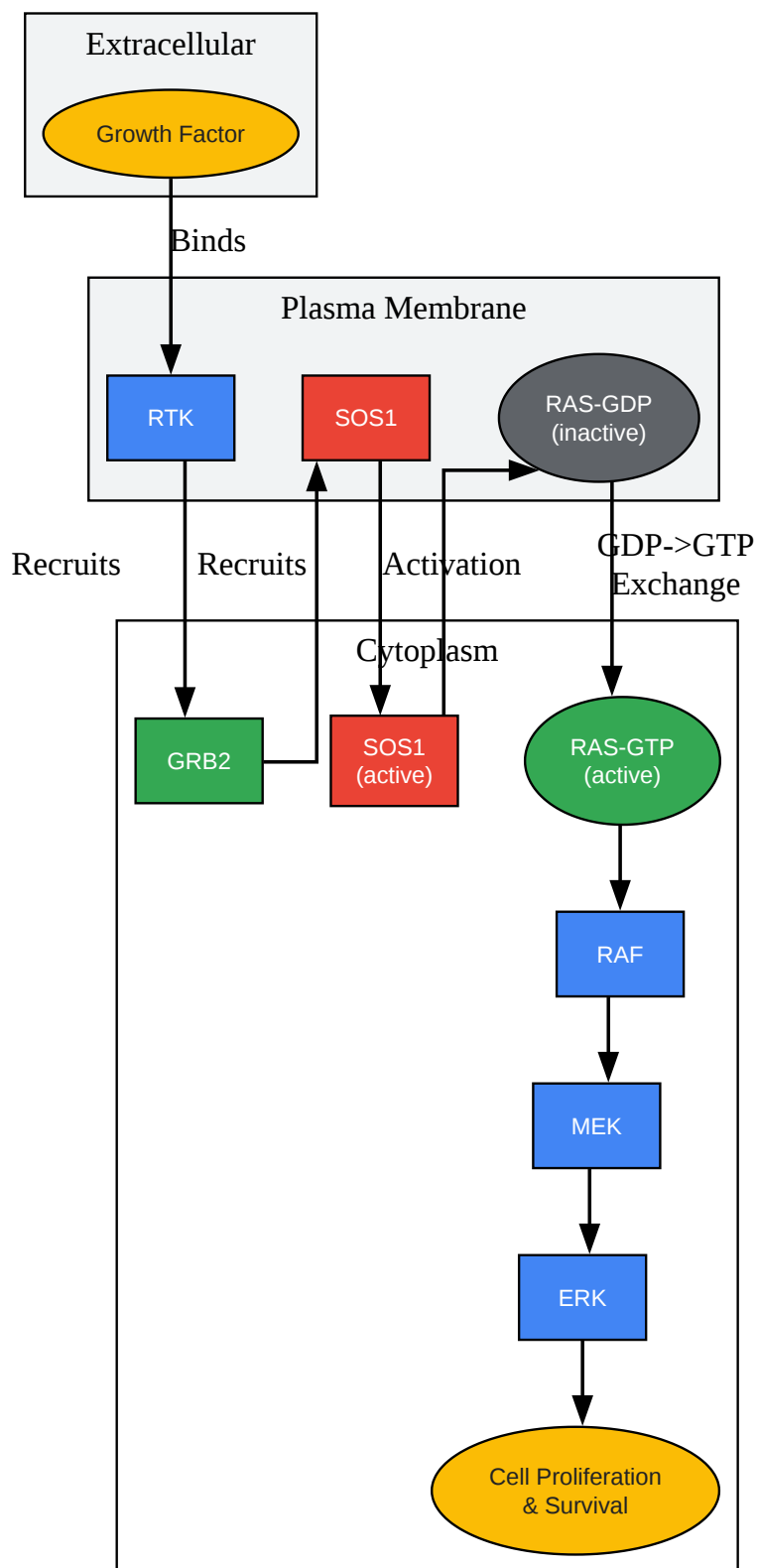
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biophysical characterization of ligand binding to Son of sevenless homolog 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) for RAS proteins.[1][2][3] Understanding the kinetics and thermodynamics of these interactions is paramount for the development of novel therapeutics targeting RAS-driven cancers.[4] This document outlines the application of three key biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI).

SOS1 Signaling Pathway

SOS1 is a key activator of RAS proteins, which are central to signaling pathways that control cell growth, proliferation, and differentiation.[1] Upon stimulation of receptor tyrosine kinases (RTKs) by growth factors like EGF, the adaptor protein GRB2 binds to the phosphorylated receptor and recruits SOS1 to the plasma membrane. This colocalization allows SOS1 to catalyze the exchange of GDP for GTP on RAS, leading to its activation and the subsequent engagement of downstream effector pathways, such as the RAF-MEK-ERK cascade. The

development of small molecule inhibitors that disrupt the SOS1-KRAS interaction is a promising therapeutic strategy.[1][2]



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Caption: The SOS1-mediated RAS activation pathway.

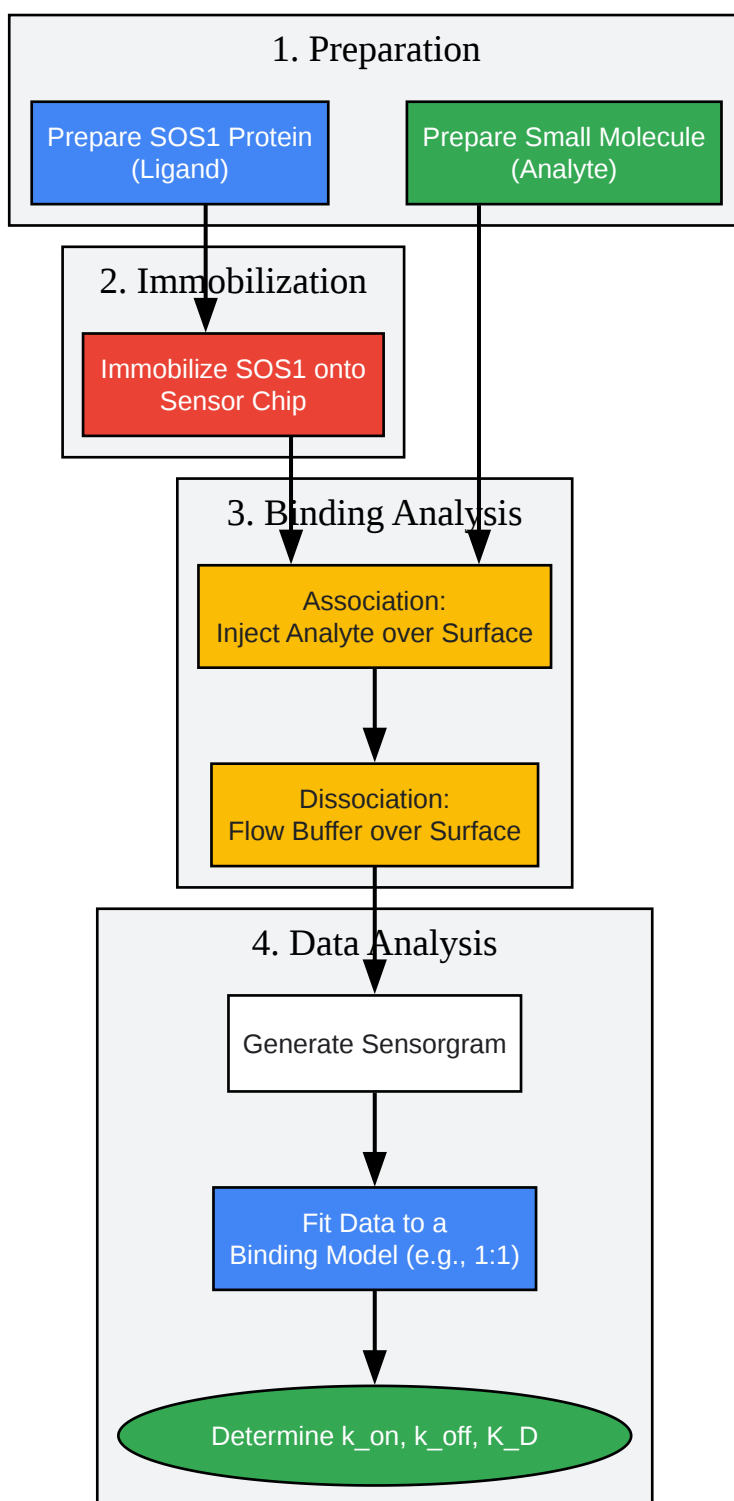
Quantitative Data Summary

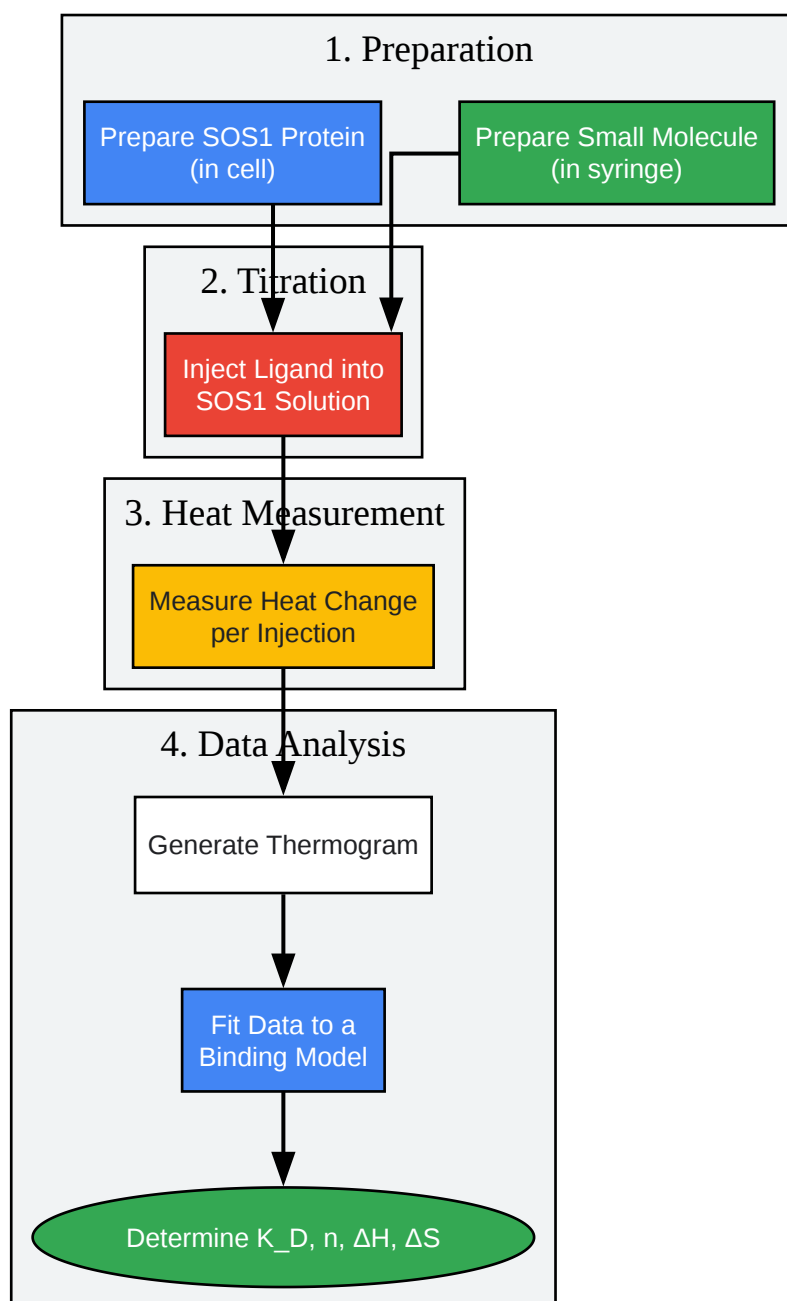
The following table summarizes the binding affinities of several well-characterized SOS1 inhibitors. This data provides a benchmark for novel compound evaluation.

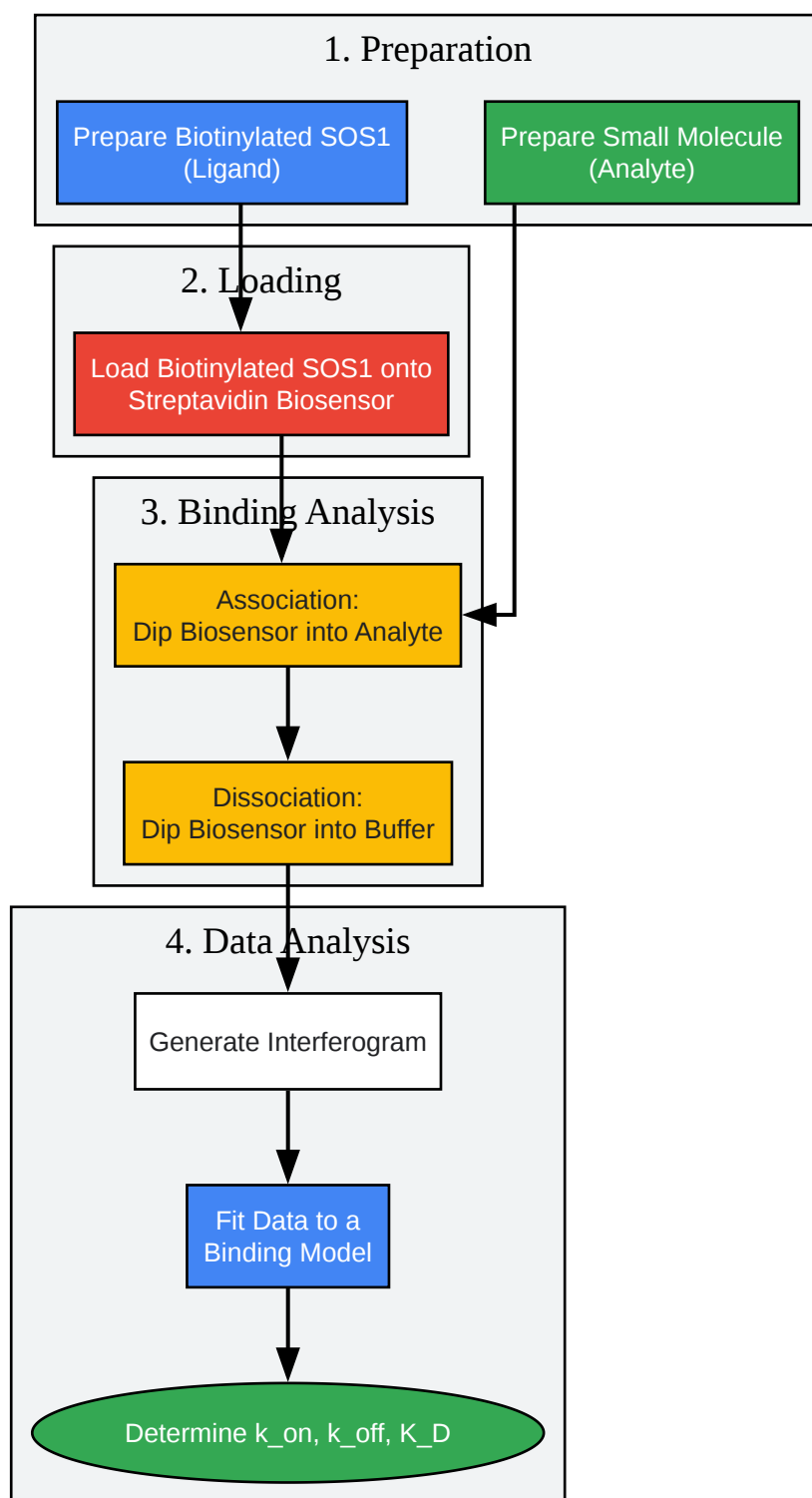
| Compound | Technique | Target | KD (nM) | IC50 (nM) | Reference(s) |
|----------|-----------|-----------|----------|-----------|--------------|
| BAY-293 | HTRF | KRAS-SOS1 | 21 | [3][5] | |
| ITC | SOS1cat | 450 | [2] | | |
| BI-3406 | HTRF | SOS1-KRAS | 6.7 - 15 | [1] | |
| ITC | SOS1cat | 36 | [2] | | |
| MRTX0902 | HTRF | SOS1 | 3.9 (Ki) | [6] | |

Application Note 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[7][8][9] It is a powerful tool for determining the association (k_{on}) and dissociation (k_{off}) rate constants, as well as the equilibrium dissociation constant (K_D), of a ligand binding to its target.







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